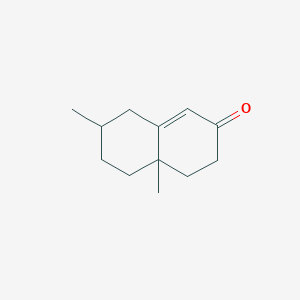
4-(acridin-9-yl)-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(acridin-9-yl)-N,N-diethylaniline is a compound that belongs to the class of acridine derivatives.
Vorbereitungsmethoden
The synthesis of 4-(acridin-9-yl)-N,N-diethylaniline typically involves the reaction of 9-aminoacridine with diethylamine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out at a low temperature, usually around 0°C, to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
4-(acridin-9-yl)-N,N-diethylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(acridin-9-yl)-N,N-diethylaniline has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, it has been explored for its antimicrobial and antiviral properties . In industry, acridine derivatives like this compound are used as dyes and fluorescent materials for visualization of biomolecules .
Wirkmechanismus
The mechanism of action of 4-(acridin-9-yl)-N,N-diethylaniline involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA and inhibit topoisomerase makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
4-(acridin-9-yl)-N,N-diethylaniline can be compared with other acridine derivatives such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide and N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications
Eigenschaften
CAS-Nummer |
6266-90-6 |
|---|---|
Molekularformel |
C23H22N2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-acridin-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25(4-2)18-15-13-17(14-16-18)23-19-9-5-7-11-21(19)24-22-12-8-6-10-20(22)23/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
FPERIPSRXFQOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)





![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)

